N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide
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Overview
Description
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is a chemical compound with the molecular formula C14H20N2O3S and a molecular weight of 296.39
Mechanism of Action
Target of Action
The primary target of N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is Factor Xa (FXa) , a critical enzyme in the blood coagulation cascade . FXa plays a pivotal role in the conversion of prothrombin to thrombin, which subsequently leads to the formation of a blood clot .
Mode of Action
This compound acts as a direct inhibitor of FXa . It binds to the active site of FXa, thereby preventing its interaction with its substrates . This inhibition is competitive, meaning the compound competes with the natural substrate for binding to the active site .
Biochemical Pathways
By inhibiting FXa, this compound disrupts the blood coagulation cascade , specifically the conversion of prothrombin to thrombin . This results in a reduction in thrombin generation, indirectly inhibiting platelet aggregation . Therefore, the compound affects both the coagulation pathway and platelet activation pathway, leading to an overall antithrombotic effect .
Pharmacokinetics
This compound exhibits good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . Although a sulfate conjugate of Ο-demethyl this compound has been identified as the major circulating metabolite in humans, it is inactive against human FXa .
Result of Action
The molecular and cellular effects of this compound’s action are primarily antithrombotic. By inhibiting FXa, it reduces thrombin generation and indirectly inhibits platelet aggregation . This leads to a decrease in blood clot formation, which can be beneficial in the prevention and treatment of various thromboembolic diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide typically involves the reaction of 3-methyl-4-(2-oxopiperidin-1-yl)aniline with ethanesulfonyl chloride under specific conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Apixaban: A direct inhibitor of activated factor X (FXa) with a similar piperidinylphenyl structure.
Other Sulfonamides: Compounds with similar sulfonamide groups but different substituents on the aromatic ring.
Uniqueness
N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)ethanesulfonamide is unique due to its specific combination of a piperidinylphenyl group and an ethanesulfonamide moiety, which imparts distinct chemical and biological properties .
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]ethanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-3-20(18,19)15-12-7-8-13(11(2)10-12)16-9-5-4-6-14(16)17/h7-8,10,15H,3-6,9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SDAOHRRKZKRBIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC(=C(C=C1)N2CCCCC2=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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